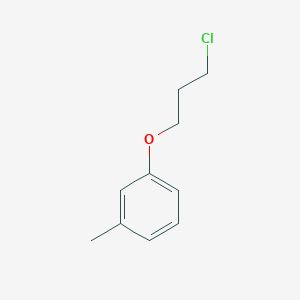

1-(3-Chloropropoxy)-3-methylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-chloropropoxy)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSOJRBOXOGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509206 | |

| Record name | 1-(3-Chloropropoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62806-87-5 | |

| Record name | 1-(3-Chloropropoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 3 Chloropropoxy 3 Methylbenzene

Direct Etherification Approaches

Direct etherification stands as the most common and straightforward method for preparing 1-(3-chloropropoxy)-3-methylbenzene. This approach involves the formation of an ether linkage by reacting an alkoxide with an alkyl halide.

Synthesis of this compound via O-Alkylation of m-Cresol (B1676322)

The principal route to this compound is the O-alkylation of m-cresol. This reaction specifically targets the hydroxyl group of the cresol, leading to the desired ether.

In this synthesis, 1-bromo-3-chloropropane (B140262) serves as the key alkylating agent. who.int This bifunctional molecule possesses two different halogen atoms. The bromine atom is more reactive and a better leaving group than chlorine in nucleophilic substitution reactions. This difference in reactivity allows for the selective displacement of the bromide by the m-cresolate anion, leaving the chloro group intact on the propyl chain. The technical grade of 1-bromo-3-chloropropane typically consists of 95% of the primary isomer. who.int

The reaction is typically carried out by first treating m-cresol with a base to form the corresponding phenoxide salt, which then acts as a nucleophile, attacking the carbon atom attached to the bromine in 1-bromo-3-chloropropane.

Base-mediated alkylation is crucial for the successful synthesis of this compound. The choice of base and reaction conditions significantly influences the reaction's efficiency and yield.

Commonly used bases include alkali metal hydroxides, such as sodium hydroxide, and carbonates like potassium carbonate. sciencemadness.org The reaction is often performed in a solvent such as acetone (B3395972) or acetonitrile. sciencemadness.org Phase-transfer catalysts, like quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkylating agent. lookchem.com

The reaction temperature is a critical parameter. Lower temperatures may favor O-alkylation, while higher temperatures could potentially lead to side reactions. semanticscholar.org For instance, in the alkylation of phenols, lower temperatures generally favor the formation of the O-alkylated product. semanticscholar.org

Table 1: Catalytic Systems and Reaction Conditions for O-Alkylation

| Catalyst/Base | Solvent | Reaction Conditions | Notes |

| Sodium Hydroxide | Methanol | Reflux | A common and effective base. sciencemadness.org |

| Potassium Carbonate | Acetone | Reflux | Often used, but reactions can be sluggish. sciencemadness.org |

| Potassium Carbonate | Acetonitrile | Higher reflux temperature | Can lead to better yields compared to acetone. sciencemadness.org |

| Phase-Transfer Catalysts | Biphasic system | Varies | Enhances reaction rate between different phases. lookchem.com |

Considerations for Reaction Yield Optimization

Optimizing the yield of this compound involves careful control of several factors. The molar ratio of the reactants is important; an excess of the alkylating agent can lead to the formation of byproducts. Conversely, an excess of m-cresol may be used to ensure complete consumption of the more expensive alkylating agent. semanticscholar.org

The choice of solvent also plays a significant role. Solvents that can dissolve both the phenoxide and the alkylating agent are preferred. Acetonitrile has been noted to provide better yields than acetone in some cases due to its higher boiling point, allowing for higher reaction temperatures. sciencemadness.org The purity of the reactants and the absence of water are also crucial, as water can react with the base and reduce its effectiveness.

Stirring speed and the particle size of solid bases like potassium carbonate can affect the reaction rate, especially in large-scale preparations. sciencemadness.org

Alternative Synthetic Pathways to Analogous Chloropropoxy-Substituted Arenes

While direct etherification is the primary method for the target compound, other strategies can be employed for the synthesis of similar chloropropoxy-substituted aromatic compounds.

Functional Group Interconversion Strategies (e.g., Halogen Exchange)

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.com In the context of synthesizing chloropropoxy-arenes, halogen exchange reactions are particularly relevant.

A notable example of a halogen exchange reaction is the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an alkyl iodide by treatment with sodium iodide in acetone. vanderbilt.edumanac-inc.co.jp Conversely, a "retro-Finkelstein" reaction can be used to replace a more reactive halogen (like bromine or iodine) with a less reactive one (like chlorine). frontiersin.org This can be achieved using a source of chloride ions, such as a metal chloride. vanderbilt.edu For instance, an analogous bromopropoxy-substituted arene could potentially be converted to the desired chloropropoxy derivative via a halogen exchange reaction. This approach might be considered if the bromo-analogue is more readily available or if the direct chlorination route proves to be inefficient. The conversion of sulfonate esters to halides also represents a viable FGI strategy. vanderbilt.edu

Multi-step Syntheses from Readily Available Precursors

The synthesis of this compound can be effectively achieved through multi-step sequences starting from simple, readily available aromatic hydrocarbons like toluene (B28343). A common strategy in multi-step synthesis involves carefully planning the order of reactions to ensure the correct regiochemistry of the final product. youtube.comlumenlearning.com The substituent groups on the benzene (B151609) ring direct the position of subsequent additions, making the sequence of steps critical. lumenlearning.com

A plausible and illustrative multi-step synthesis from toluene to the key intermediate, m-cresol (3-methylphenol), is outlined below. This process leverages the directing effects of various functional groups.

Oxidation: Toluene is first oxidized to benzoic acid. The alkyl side chain is converted into a carboxylic acid group, which is a meta-directing deactivator for subsequent electrophilic aromatic substitution reactions. youtube.com

Nitration: The benzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid. The meta-directing carboxylic acid group guides the incoming nitro group (–NO₂) to the meta position, yielding 3-nitrobenzoic acid. youtube.com

Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amino group (–NH₂). This is typically accomplished using a reducing agent like tin (Sn) in the presence of hydrochloric acid (HCl), forming 3-aminobenzoic acid. youtube.com

Diazotization and Hydrolysis: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). youtube.com The resulting diazonium salt is then hydrolyzed by heating in water to replace the diazonium group with a hydroxyl group (–OH), yielding 3-hydroxybenzoic acid.

Decarboxylation: The final step to obtain m-cresol is the removal of the carboxylic acid group (decarboxylation), which can be achieved by heating with a substance like soda lime.

Once the m-cresol intermediate is synthesized, the final step is an etherification reaction to attach the 3-chloropropoxy side chain. This is typically achieved via a Williamson ether synthesis, as detailed in the following section.

Precursor Selection and Reactant Chemistry for this compound Synthesis

The most direct synthesis of this compound involves the reaction between m-cresol and a suitable three-carbon electrophile containing a chlorine atom. This reaction is a classic example of the Williamson ether synthesis.

Precursors:

m-Cresol (3-methylphenol): This molecule provides the aryl portion of the ether. The phenolic hydroxyl group is the key reactive site.

1-Bromo-3-chloropropane: This is a common choice for the alkylating agent. It is a bifunctional molecule with two different halogen atoms. The bromine atom is a better leaving group than the chlorine atom in nucleophilic substitution reactions, allowing for selective reaction at the carbon bonded to bromine. Alternatively, 1,3-dichloropropane (B93676) can be used, though the reaction may be slower.

Reactant Chemistry: The core of the synthesis is the Williamson ether synthesis, an Sɴ2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an alkyl halide.

Deprotonation: The phenolic proton of m-cresol is acidic and is first removed by a base to form the more nucleophilic m-methylphenoxide ion. The choice of base is important; common bases include sodium hydride (NaH), which provides an irreversible and powerful deprotonation, or weaker bases like potassium carbonate (K₂CO₃). researchgate.netsciencemadness.org

Nucleophilic Attack: The m-methylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane. The attack occurs at the carbon atom attached to the bromine, displacing the bromide ion and forming the ether linkage.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base but does not interfere with the nucleophile. researchgate.netsciencemadness.org Using K₂CO₃ in acetone is a common set of conditions, though reactions can sometimes be sluggish. sciencemadness.org The use of DMF as a solvent can sometimes lead to side products if the alkylating agent contains different halogens, as it can promote nucleophilic exchange (e.g., Cl/Br exchange). sciencemadness.org

| Precursor 1 | Precursor 2 | Base | Solvent | Reaction Type |

| m-Cresol | 1-Bromo-3-chloropropane | K₂CO₃ or NaH | Acetone or DMF | Williamson Ether Synthesis |

Emerging Methodologies and Sustainable Synthesis for Alkyl Aryl Ethers

While the Williamson ether synthesis is a robust and long-standing method, research continues to develop more sustainable and efficient alternatives for the synthesis of alkyl aryl ethers. These emerging methodologies often focus on milder reaction conditions, avoiding harsh reagents, and improving atom economy.

Catalytic Williamson Ether Synthesis (CWES): To make the Williamson synthesis "greener," a catalytic version has been developed that can use weak, low-cost alkylating agents like alcohols instead of alkyl halides. acs.orgresearchgate.net This process operates at high temperatures (above 300 °C) where agents like alcohols or their corresponding esters exhibit significantly increased alkylating power. acs.orgresearchgate.net For example, a phenol (B47542) can be converted to an alkyl aryl ether using an alcohol in the presence of catalytic amounts of an alkali metal carboxylate and phenolate. acs.orgresearchgate.net This method avoids the formation of large quantities of salt byproduct, a major drawback of the traditional Williamson synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a technique to accelerate organic reactions. An efficient, solvent-free tandem synthesis of alkyl aryl ethers has been developed using microwave irradiation with potassium carbonate as a solid base. researchgate.net This method can significantly reduce reaction times and often leads to excellent yields, providing a greener alternative to conventional heating methods. researchgate.net

| Methodology | Key Features | Advantages |

| Metal-Free Arylation | Uses diaryliodonium salts and a simple base (e.g., NaOH) in water. organic-chemistry.org | Avoids transition metals, mild conditions, environmentally friendly solvent. organic-chemistry.org |

| Catalytic CWES | High-temperature ( >300 °C) process using weak alkylating agents (e.g., alcohols). acs.orgresearchgate.net | Uses low-cost, less toxic reagents; avoids stoichiometric salt waste. acs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Employs microwave irradiation, often solvent-free with a solid base. researchgate.net | Rapid reaction times, high efficiency, reduced energy consumption. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Chloropropoxy 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the connectivity and environment of hydrogen and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 1-(3-chloropropoxy)-3-methylbenzene provides critical data on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show complex splitting patterns corresponding to the four protons on the substituted benzene (B151609) ring. The aliphatic region will feature distinct signals for the methyl group and the three methylene (B1212753) groups of the chloropropoxy chain.

Key Expected ¹H NMR Signals:

A singlet for the methyl (–CH₃) group protons.

A triplet for the methylene group adjacent to the oxygen atom (–O–CH₂–).

A multiplet (quintet) for the central methylene group (–CH₂–).

A triplet for the methylene group adjacent to the chlorine atom (–CH₂–Cl).

A series of multiplets or distinct signals in the aromatic region (approx. 6.7-7.2 ppm) corresponding to the protons on the 3-methylphenyl group.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H | 6.7 - 7.2 | m |

| O-CH₂ | 4.05 | t |

| CH₂-Cl | 3.75 | t |

| C-CH₂-C | 2.15 | p |

Note: This table presents predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Key Expected ¹³C NMR Signals:

Signals for the six aromatic carbons, with the carbon attached to the oxygen appearing at a lower field (higher ppm) and the carbon attached to the methyl group at a higher field (lower ppm) relative to the other aromatic carbons.

A signal for the methyl (–CH₃) carbon.

Signals for the three distinct methylene carbons of the chloropropoxy chain.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | 158.9 |

| Aromatic C-H | 129.2, 121.6, 116.9, 112.5 |

| Aromatic C-CH₃ | 139.6 |

| O-CH₂ | 65.4 |

| CH₂-Cl | 41.5 |

| C-CH₂-C | 32.1 |

Note: This table presents predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the sequence of the methylene groups in the chloropropoxy chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). This data allows for the unambiguous assembly of the molecular structure by linking the aromatic and aliphatic fragments.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₃ClO), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two molecular ion peaks separated by two mass units, providing a characteristic signature for a monochlorinated compound.

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be invaluable for analyzing the purity of a sample of this compound and for studying its behavior in complex mixtures. In an LC-MS analysis, the compound would first be separated from any impurities on an LC column. The eluent from the column would then be introduced into the mass spectrometer, which would provide mass data for the separated components. This allows for the confident identification of the target compound even in the presence of other substances. The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) spectroscopy provides a detailed fingerprint of the vibrational modes within the this compound molecule. The FTIR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: Peaks appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ are attributed to the C-H bonds of the propyl chain.

Aromatic C=C Stretching: A series of peaks in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bonds within the benzene ring.

C-O-C Stretching: The ether linkage is typically identified by a strong absorption band in the 1250-1000 cm⁻¹ range.

C-Cl Stretching: The presence of the chloro group is confirmed by a band in the 800-600 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be determined by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a meta-disubstituted benzene like this compound, characteristic bands are expected. spectroscopyonline.comspectra-analysis.comspectroscopyonline.com

Interactive Data Table: Predicted FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H Stretch | Aromatic Ring |

| < 3000 | C-H Stretch | Propyl Chain |

| 1585-1600 | C=C Stretch | Aromatic Ring |

| 1450-1490 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O-C Stretch | Ether |

| 800-600 | C-Cl Stretch | Alkyl Halide |

| 810-750 & ~690 | C-H OOP Bending | meta-Disubstituted Benzene |

While standard FTIR is suitable for bulk sample analysis, advanced techniques like Infrared Reflection Absorption Spectroscopy (IRRAS) are employed to study thin films and molecular adsorbates on surfaces. researchgate.net IRRAS is particularly sensitive to the orientation of molecules on a reflective substrate, such as a metal surface. For a molecule like this compound, IRRAS could provide insights into how it arranges itself on a surface, which is crucial for applications in areas like corrosion inhibition or surface functionalization. The technique enhances the vibrational signals of functional groups with dipole moments perpendicular to the surface.

Complementary Spectroscopic and Analytical Techniques

To obtain a complete picture of the compound's identity and structure, other analytical methods are used in conjunction with IR spectroscopy.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample of this compound. The molecular formula is C₁₀H₁₃ClO.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 120.10 | 65.04 |

| Hydrogen | H | 1.008 | 13.10 | 7.10 |

| Chlorine | Cl | 35.45 | 35.45 | 19.20 |

| Oxygen | O | 16.00 | 16.00 | 8.66 |

| Total | 184.65 | 100.00 |

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline solid. researchgate.netmdpi.com By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the crystal lattice and the arrangement of atoms within it. However, for this compound, which is likely a liquid or an amorphous solid at ambient conditions, XRD would not produce the sharp diffraction pattern characteristic of a crystalline material. Instead, a broad, diffuse scattering halo would be observed. Therefore, while XRD is a powerful tool for solid-state characterization, it has limited applicability for non-crystalline samples of this compound.

For studying the surface chemistry and electronic properties of this compound, especially when it is part of a thin film or adsorbed on a substrate, surface-sensitive techniques are indispensable.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the surface of a material. researchgate.netnih.govresearchgate.net By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, one can identify the elements present (carbon, oxygen, chlorine) and their chemical environments. For instance, XPS can distinguish between the ether oxygen and any potential surface oxidation. nih.gov

Near Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS, also known as X-ray Absorption Near Edge Spectroscopy (XANES), is highly sensitive to the local electronic structure and orientation of molecules on a surface. nih.govacs.orgacs.org By tuning the energy of the incident X-rays around the absorption edge of an element (e.g., the carbon K-edge), NEXAFS spectra reveal transitions from core levels to unoccupied molecular orbitals. nih.govkit.edu For this compound, NEXAFS could be used to probe the orientation of the benzene ring on a surface and to study the unoccupied π* and σ* orbitals associated with the aromatic system and the C-O and C-Cl bonds. acs.org

Chemical Reactivity and Mechanistic Transformations of 1 3 Chloropropoxy 3 Methylbenzene

Nucleophilic Displacement Reactions at the Chloropropyl Moiety

The primary aliphatic chloride of the 3-chloropropoxy group serves as a key site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide array of nucleophiles, leading to the displacement of the chloride ion.

1-(3-Chloropropoxy)-3-methylbenzene readily undergoes SN2 reactions with various nucleophiles. These reactions involve the backside attack of the nucleophile on the carbon-chlorine bond, resulting in the formation of a new carbon-nucleophile bond and the expulsion of the chloride leaving group. The efficiency of these substitutions is influenced by the strength of the nucleophile, reaction temperature, and solvent choice. For instance, its analogue, 1-(3-bromopropoxy)-3-methylbenzene, is noted for similar reactivity. chemicalbook.com

Common transformations include the formation of ethers, thioethers, amines, and nitriles. The Williamson ether synthesis, for example, can be employed by reacting the compound with an alkoxide to yield a more complex ether. Similarly, reaction with thiols or their conjugate bases provides thioethers, and reaction with amines yields the corresponding substituted amino compounds.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Class |

| RO⁻ (Alkoxide) | Sodium ethoxide | Ether |

| RS⁻ (Thiolate) | Sodium thiophenoxide | Thioether |

| CN⁻ (Cianide) | Sodium cyanide | Nitrile |

| N₃⁻ (Azide) | Sodium azide (B81097) | Alkyl Azide |

| R₂NH (Amine) | Diethylamine | Tertiary Amine |

The presence of the ether oxygen atom on the same molecule allows for the possibility of intramolecular cyclization. Under basic conditions, the phenolic oxygen, if generated from a precursor, or in related structures, can act as an internal nucleophile. However, in the case of this compound itself, the ether oxygen is not sufficiently nucleophilic. Instead, intramolecular cyclization is a key reaction for its precursors or derivatives. A prominent example is the base-promoted cyclization to form 6-methylchromane. This reaction proceeds via an intramolecular Williamson ether synthesis, where the proximity of the reacting groups favors the formation of the six-membered heterocyclic ring system. Copper-catalyzed methods have also been developed for similar intramolecular cyclization reactions. nih.gov

Electrophilic Aromatic Substitution on the 3-Methylphenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methyl group and the alkoxy group. libretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The mechanism typically proceeds through a two-step process: formation of a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. uci.eduyoutube.com

When multiple substituents are present on a benzene (B151609) ring, their directing effects combine to determine the position of subsequent substitutions. youtube.comyoutube.com In this compound:

Alkoxy Group (-OR): The (3-chloropropoxy) group is a strong activating group and an ortho, para-director due to the resonance donation of its oxygen lone pairs into the ring. libretexts.org

Methyl Group (-CH₃): The methyl group is a weaker activating group and is also an ortho, para-director, primarily through an inductive effect and hyperconjugation. libretexts.org

The two groups are positioned meta to each other on the benzene ring. Their combined directing effects reinforce substitution at specific positions. The strongest activation is directed to the positions ortho and para to the powerful alkoxy group. Therefore, electrophilic attack will preferentially occur at C2, C4, and C6. Of these, C4 and C6 are also ortho and para to the methyl group, making them the most electronically enriched and sterically accessible sites. The C2 position is ortho to the alkoxy group but meta to the methyl group. The C5 position is meta to the alkoxy group and is thus deactivated.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -OR | Relation to -CH₃ | Predicted Reactivity |

| C2 | ortho | meta | Highly Activated |

| C4 | para | ortho | Highly Activated |

| C5 | meta | para | Deactivated |

| C6 | ortho | ortho | Highly Activated |

Note: Numbering assumes the alkoxy group is at C1 and the methyl group at C3.

Therefore, nitration, halogenation, or Friedel-Crafts reactions are expected to yield a mixture of 2-, 4-, and 6-substituted products, with the precise ratio depending on the specific reaction conditions and the steric bulk of the electrophile. youtube.com

The distribution of isomers in electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control. studysmarter.co.uk

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms fastest will predominate. This is determined by the stability of the transition state leading to the arenium ion intermediate. libretexts.org For this compound, the positions most activated by the combined electronic effects of the substituents (C4 and C6) will react the fastest.

Thermodynamic Control: At higher temperatures, or if a mechanism for equilibration exists (like in sulfonation), the reaction can be under thermodynamic control. The most stable product isomer will be the major product. Steric hindrance can play a significant role here; for instance, substitution at the less-hindered C4 (para to the alkoxy group) might be thermodynamically favored over the more crowded C2 or C6 positions (ortho to the bulky alkoxy group).

In most standard EAS reactions like nitration and halogenation, the high activation energy for the reverse reaction means the product distribution is kinetically controlled.

Oxidation Reactions of this compound

The structure of this compound offers two primary sites for oxidation: the methyl group on the aromatic ring and the alkyl chain.

The benzylic methyl group is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Under vigorous conditions, the methyl group can be oxidized to a carboxylic acid, yielding 3-(3-chloropropoxy)benzoic acid. Milder oxidation might produce the corresponding benzyl (B1604629) alcohol or aldehyde, although these intermediates can be difficult to isolate as they are readily oxidized further. The oxidation of alkylbenzenes is a well-established transformation. mdpi.com

The chloropropyl chain is generally resistant to oxidation under conditions used for the methyl group. However, extremely harsh oxidative conditions could potentially lead to cleavage of the ether linkage or degradation of the side chain. The aromatic ring itself is also resistant to oxidation except under very forcing conditions that would likely destroy the molecule.

Side-Chain Oxidation of the Methyl Group

The oxidation of alkyl side-chains on a benzene ring is a common transformation, typically yielding a carboxylic acid. This reaction is generally carried out using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). For this compound, the methyl group attached to the benzene ring is susceptible to such oxidation.

The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. A prerequisite for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. mdpi.comresearchgate.netnih.govresearchgate.net Since the methyl group in this compound possesses three benzylic hydrogens, it can be readily oxidized. Under these conditions, the entire alkyl chain is typically cleaved, leaving a carboxyl group attached directly to the aromatic ring. fluorochem.co.ukbiosynth.com

The expected product of the side-chain oxidation of this compound would be 3-(3-Chloropropoxy)benzoic acid. It is important to note that the ether linkage and the chloroalkyl group are generally stable under these oxidizing conditions, provided the reaction is carefully controlled.

Table 1: Conditions for Side-Chain Oxidation of Alkylbenzenes

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Alkaline, Heat | Benzoic Acid Derivative |

| Chromic Acid (H₂CrO₄) | Acidic, Heat | Benzoic Acid Derivative |

Oxidation of the Ether Linkage or Aliphatic Chain

The ether linkage in this compound is generally resistant to oxidation under standard conditions. Ethers are known for their relative inertness, which makes them useful as solvents for many chemical reactions. nih.gov However, under more forcing conditions or with specific reagents, cleavage of the ether bond can occur. The aliphatic chain itself could be susceptible to oxidation at the carbon adjacent to the ether oxygen, but this is less common than side-chain oxidation of the methyl group.

Reduction Reactions of this compound

Dehalogenation of the Chloropropyl Group

The chlorine atom on the propyl chain can be removed through various reduction methods. Catalytic hydrogenation is a common method for dehalogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the carbon-chlorine bond can be cleaved to yield the corresponding alkane. In this case, the product would be 1-propoxy-3-methylbenzene.

Another method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the former is much more reactive. These reagents can displace the halide to form an alkane.

Reduction of the Aromatic Ring System

The benzene ring of this compound is relatively resistant to reduction due to its aromatic stability. However, under forcing conditions of high pressure and temperature, catalytic hydrogenation can reduce the aromatic ring to a cyclohexane (B81311) ring. google.comgoogleapis.comresearchgate.net Catalysts such as platinum, palladium, or nickel are typically employed. google.com The reduction of the aromatic ring would lead to the formation of 1-(3-chloropropoxy)-3-methylcyclohexane.

The Birch reduction offers an alternative method for the partial reduction of the aromatic ring. google.comgoogleapis.com This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. google.com For substituted benzenes, the regioselectivity of the Birch reduction depends on the nature of the substituents.

Exploration of Rearrangement and Cleavage Reactions

Ethers can undergo cleavage when treated with strong acids, particularly hydrohalic acids like HBr and HI. nih.govmdpi.comgoogle.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. nih.govmdpi.com In the case of this compound, treatment with a strong acid like HBr would likely lead to the cleavage of the ether bond, yielding m-cresol (B1676322) and 1-bromo-3-chloropropane (B140262). The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups attached to the ether oxygen. google.com

Rearrangement reactions for this specific molecule are not widely documented. However, under certain catalytic conditions, rearrangements such as the Claisen rearrangement can occur in related aryl allyl ethers, but this is not directly applicable to a saturated propyl chain.

Polymerization Reactions and the Role of this compound as a Monomer or Intermediate

The presence of the chloroalkyl group in this compound allows it to potentially act as a monomer or an intermediate in polymerization reactions. The chlorine atom can be displaced in nucleophilic substitution reactions, which can be utilized in step-growth polymerization. For example, it could react with a di-nucleophile, such as a bisphenol or a diamine, to form a polymer chain.

While there is no specific literature detailing the polymerization of this compound itself, related compounds with reactive functional groups are used in the synthesis of functional polymers. The chloropropyl group can be a precursor to other functional groups that are more amenable to polymerization.

Theoretical and Computational Investigations of 1 3 Chloropropoxy 3 Methylbenzene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules like 1-(3-chloropropoxy)-3-methylbenzene.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Paths

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry and calculate a range of properties. jocpr.commdpi.comnih.gov These calculations yield valuable data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Furthermore, DFT is instrumental in determining electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. These frontier orbitals' spatial distribution reveals the likely sites for electrophilic and nucleophilic attack. For instance, in this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the chloropropyl chain, particularly the C-Cl bond.

DFT calculations can also predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. jocpr.com This allows for a direct comparison with experimental spectroscopic data to validate the computational model. Moreover, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed, providing a theoretical basis for the molecule's stability and potential reaction thermodynamics.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -850.45 | Hartrees |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from quantum chemical calculations. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP is mapped onto the molecule's electron density surface, with a color scale typically ranging from red (most negative potential) to blue (most positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the ether linkage, indicating its nucleophilic character. The aromatic ring would exhibit regions of negative potential, while the areas around the hydrogen atoms of the methyl group and the propyl chain would show positive potential (blue to green). The region around the chlorine atom would also be of interest, as its electronegativity would create a localized area of negative potential, while the adjacent carbon atom would be more electropositive. This visual representation of charge distribution is crucial for predicting how the molecule will interact with other chemical species, such as reactants, solvents, or biological receptors.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propoxy chain in this compound means that the molecule can exist in various conformations. Understanding these conformations and their dynamics is key to a complete picture of the molecule's behavior.

Exploration of Low-Energy Conformers of the Propoxy Chain

The three single bonds in the chloropropoxy side chain (C-O, C-C, and C-C) allow for significant rotational freedom, leading to a complex conformational landscape. Computational methods can be employed to systematically explore the potential energy surface and identify the low-energy conformers. nih.govmdpi.com This is often achieved by performing a series of geometry optimizations starting from different initial dihedral angles of the flexible bonds.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (O-C1-C2-C3, C1-C2-C3-Cl) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | anti, anti | 0.00 | 45 |

| B | anti, gauche | 0.85 | 25 |

| C | gauche, anti | 1.20 | 15 |

| D | gauche, gauche | 2.50 | 5 |

Note: This table presents a simplified, hypothetical scenario to illustrate the expected outcomes of a conformational analysis.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and reactivity of a molecule. Molecular dynamics (MD) simulations are a powerful computational technique to study these effects. rsc.org In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

By running MD simulations in different solvents (e.g., a polar solvent like water or a nonpolar solvent like hexane), one can observe how the solvent molecules interact with the solute and influence its conformation. For example, a polar solvent might stabilize a more compact conformer with a higher dipole moment, whereas a nonpolar solvent might favor a more extended conformation. These simulations also provide insights into the solvation shell structure and the dynamics of solvent reorganization around the solute. This information is crucial for understanding reaction kinetics in solution, as the solvent can affect the energy barriers of reaction pathways.

Computational Modeling of Reaction Mechanisms for this compound

Computational chemistry provides the tools to model potential reaction mechanisms at the atomic level. For this compound, a key reaction of interest would be nucleophilic substitution at the carbon bearing the chlorine atom. DFT calculations can be used to map out the potential energy surface for such a reaction.

This involves identifying the structures of the reactants, transition states, and products. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is directly related to the reaction rate.

For example, in a reaction with a nucleophile (Nu⁻), the mechanism could be a direct Sₙ2 displacement. Computational modeling would involve calculating the geometry and energy of the pentacoordinate transition state [Nu···C···Cl]⁻. The calculated reaction pathway would provide detailed information on the changes in bond lengths and angles as the reaction progresses. These theoretical models are invaluable for understanding the intrinsic reactivity of the molecule and for predicting its behavior in various chemical transformations.

Structure-Reactivity Relationship (SAR) Studies via Computational Chemistry

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its reactivity. In computational chemistry, this is often explored through Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. nih.govslideshare.net

For this compound, a QSAR study would typically involve correlating its molecular descriptors with a specific measure of reactivity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Effects: The electronic nature of the substituents on the benzene (B151609) ring plays a pivotal role in its reactivity, particularly in electrophilic aromatic substitution reactions. libretexts.orgvedantu.com The two substituents on the benzene ring of the target molecule are the methyl group (-CH₃) and the 3-chloropropoxy group (-OCH₂CH₂CH₂Cl).

The Methyl Group (-CH₃): The methyl group is a well-characterized electron-donating group (EDG). libretexts.org Through an inductive effect, it pushes electron density into the benzene ring, thereby activating it towards electrophilic attack. This generally increases the rate of reaction compared to unsubstituted benzene. libretexts.orgmsu.edu

The Hammett equation is a classic QSAR model that quantifies the electronic influence of substituents on the reactivity of benzene derivatives. lkouniv.ac.inwikipedia.org It relates the reaction rate (k) or equilibrium constant (K) of a substituted benzene derivative to that of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -CH₃ (Methyl) | -0.07 | -0.17 | Electron-donating |

| -OCH₃ (Methoxy) | 0.12 | -0.27 | Electron-donating (resonance) |

| -Cl (Chloro) | 0.37 | 0.23 | Electron-withdrawing |

| -NO₂ (Nitro) | 0.71 | 0.78 | Strongly electron-withdrawing |

Data sourced from various chemistry resources.

Steric Effects: The size and shape of substituents can also influence reactivity by sterically hindering the approach of a reactant to a particular site on the molecule. The 3-chloropropoxy group is significantly bulkier than the methyl group. In reactions involving the aromatic ring, this steric bulk could influence the regioselectivity of the reaction, potentially favoring substitution at the less hindered positions.

Hydrophobic Effects: The hydrophobicity of a molecule, often quantified by its partition coefficient (log P), can be a critical descriptor in QSAR models, especially for predicting biological activity. The presence of the benzene ring and the alkyl halide chain suggests that this compound is a relatively lipophilic compound. Computational methods can predict the log P value, which would be a key parameter in any QSAR model developed for this compound.

A hypothetical QSAR model for the reactivity of a series of compounds including this compound could take the following general form:

Reactivity = a(Electronic Descriptor) + b(Steric Descriptor) + c(Hydrophobic Descriptor) + d

Where 'a', 'b', and 'c' are coefficients determined by regression analysis, and 'd' is a constant. lkouniv.ac.in

Advanced Research Applications and Future Directions for 1 3 Chloropropoxy 3 Methylbenzene

Development as Precursors for Complex Organic Synthesis

The utility of 1-(3-chloropropoxy)-3-methylbenzene as a precursor is rooted in the reactivity of its terminal chloro group, which can be readily displaced by a variety of nucleophiles to construct more elaborate molecular architectures. This fundamental reactivity allows for its incorporation into a range of complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals.

The synthesis of such complex molecules often involves multi-step reaction sequences where this compound can be introduced as a key fragment. For instance, its reaction with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These reactions are fundamental to building the carbon skeletons of intricate organic compounds.

A notable area of application is in the synthesis of C3-symmetric building blocks, which are of significant interest in materials science and supramolecular chemistry. mdpi.com While direct studies with this compound are not yet prevalent, its structural motif is analogous to precursors used in the synthesis of functionalized truxenes and other C3-symmetric systems. mdpi.com The m-cresol (B1676322) core of the molecule provides a platform for directed synthesis, and the chloropropyl chain offers a reactive handle for further functionalization.

| Reaction Type | Nucleophile | Product Class | Potential Application |

| Nucleophilic Substitution | Amines | Substituted Amines | Pharmaceutical Intermediates |

| Nucleophilic Substitution | Thiols | Thioethers | Agrochemicals |

| Nucleophilic Substitution | Alkoxides | Mixed Ethers | Specialty Chemicals |

| Grignard Reaction | Magnesium | Grignard Reagent | Carbon-Carbon Bond Formation |

This table illustrates the potential synthetic transformations of this compound and their applications.

Furthermore, the development of sophisticated molecular structures like rotaxane dendrimers often relies on building blocks with specific reactive ends. mdpi.com The chloropropyl group of this compound is well-suited for conversion into an azide (B81097) or an alkyne, which are key functional groups for "click chemistry" reactions. nih.gov This highly efficient and selective reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex architectures from modular building blocks. nih.gov

Exploration in Materials Science, including Polymer Chemistry and Functional Materials

The dual functionality of this compound makes it an attractive candidate for the design of novel polymers and functional materials. The aromatic ring can be incorporated into the polymer backbone to impart rigidity and thermal stability, while the chloropropyl chain can serve as a reactive site for polymerization or post-polymerization modification.

One promising avenue is the use of this compound as a monomer or a chain-transfer agent in controlled polymerization techniques. The development of multifunctional nanomaterials often begins with the synthesis of responsive (block) copolymers, which requires precise control over the molecular structure of the polymer building blocks. klinger-lab.de The reactivity of the chloro group in this compound could be harnessed to initiate or terminate polymer chains, or to introduce side-chain functionalities.

Moreover, the concept of "reactive precursor polymers" that are later functionalized is a powerful strategy in materials science. klinger-lab.de A polymer incorporating this compound could be synthesized and subsequently modified by reacting the pendant chloropropyl groups with various functional molecules. This approach allows for the creation of a diverse library of functional materials from a single parent polymer.

| Material Class | Role of this compound | Potential Properties |

| Functional Polymers | Monomer / Cross-linker | Tunable solubility, thermal stability |

| Responsive Materials | Precursor for functionalization | Stimuli-responsive behavior |

| Polymer Coatings | Additive | Enhanced adhesion, chemical resistance |

This table outlines the potential roles and resulting properties of materials derived from this compound.

Integration into Catalysis and Ligand Design

The design of ligands is a critical aspect of homogeneous catalysis, as the ligand environment around a metal center dictates its catalytic activity and selectivity. nih.govnih.gov this compound can serve as a scaffold for the synthesis of novel ligands. The chloropropyl chain can be functionalized with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs) to create chelating ligands.

The m-methyl group on the benzene (B151609) ring can provide steric bulk, which can be advantageous in controlling the stereoselectivity of catalytic reactions. Furthermore, the ether oxygen could potentially act as a hemilabile coordinating atom, reversibly binding to the metal center to stabilize catalytic intermediates.

The synthesis of such ligands would involve the initial displacement of the chloride, followed by the introduction of the desired coordinating moieties. These tailored ligands could then be complexed with various transition metals, such as ruthenium, iridium, or copper, to generate catalysts for a range of organic transformations. nih.govrsc.orgresearchgate.net The development of metal complexes for therapeutic applications is also an active area of research where novel ligand designs are crucial. nih.gov

Investigation of Unexplored Reaction Pathways and Novel Transformations

Beyond its established reactivity, this compound presents opportunities for the discovery of new chemical transformations. The interplay between the ether linkage, the aromatic ring, and the alkyl halide functionality could lead to unexpected and potentially useful reaction pathways.

For example, intramolecular cyclization reactions could be explored, where the chloropropyl chain reacts with the aromatic ring under specific conditions to form novel heterocyclic systems. The activation of the C-Cl bond through photoredox catalysis or other modern synthetic methods could also unlock new modes of reactivity.

Furthermore, the investigation of its behavior under high-pressure or microwave-assisted conditions could reveal accelerated reaction rates or novel product distributions. The systematic exploration of its reaction space with a wide range of reagents and catalysts is likely to yield valuable insights and new synthetic methodologies.

Application of Advanced Analytical Techniques for Characterization of Derivatives and Reaction Products

The synthesis of new molecules derived from this compound necessitates the use of advanced analytical techniques for their unambiguous characterization. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and confirming the molecular weight of the synthesized compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various 2D techniques (COSY, HSQC, HMBC), is indispensable for elucidating the precise connectivity and stereochemistry of the reaction products. researchgate.netnih.gov For example, in the characterization of triazolobenzodiazepines, proton NMR and high-resolution mass spectra were crucial for structure determination. researchgate.net These techniques would be similarly vital for analyzing the complex derivatives of this compound.

| Analytical Technique | Information Obtained | Importance in Research |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition, Molecular Weight | Confirmation of product identity |

| 1H NMR Spectroscopy | Proton environment, connectivity | Structural elucidation |

| 13C NMR Spectroscopy | Carbon skeleton | Structural elucidation |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity | Unambiguous structure determination |

| X-ray Crystallography | 3D molecular structure | Absolute stereochemistry |

This table summarizes the key analytical techniques and their roles in characterizing derivatives of this compound.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. Density Functional Theory (DFT) calculations, for instance, can be used to model reaction mechanisms and predict the regioselectivity of reactions involving this compound. nih.gov This is particularly relevant for predicting the outcomes of catalyzed "click" reactions for the synthesis of triazoles. nih.gov

Molecular modeling can be employed to design novel derivatives with specific, tailored properties. For example, by computationally screening a virtual library of derivatives, researchers can identify candidates with optimal electronic or steric properties for a particular application, such as ligand design or materials science. This in silico approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Interdisciplinary Research Opportunities

The versatility of this compound opens up numerous opportunities for interdisciplinary research. Its potential applications span from fundamental organic synthesis to materials science and catalysis.

Collaboration between synthetic chemists, polymer scientists, and computational chemists will be crucial to fully realize the potential of this compound. For example, synthetic chemists could prepare a range of derivatives, which are then studied by materials scientists for their properties in new polymers or functional coatings. Computational chemists could guide this process by predicting the most promising candidates for synthesis and testing.

Furthermore, the exploration of its derivatives in medicinal chemistry, in partnership with biologists and pharmacologists, could lead to the discovery of new bioactive compounds. The structural motifs accessible from this compound are relevant to the development of new therapeutic agents. nih.gov

Q & A

Basic: What are the standard synthetic routes for 1-(3-Chloropropoxy)-3-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 3-methylphenol derivatives and 1-bromo-3-chloropropane. A common approach (adapted from pharmaceutical intermediate synthesis) includes:

- Step 1: React 1-(3-hydroxy-3-methylphenyl)ethanone with 1-bromo-3-chloropropane in polar aprotic solvents (e.g., acetonitrile) under reflux.

- Step 2: Use potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic hydroxyl group, facilitating ether formation .

- Optimization Tips:

- Temperature control (75–80°C) minimizes side reactions like elimination.

- Dropwise addition of the alkylating agent reduces exothermic side products.

- Chromatographic purification (silica gel, hexane/ethyl acetate) improves yield .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.31 ppm (CH₃ from methylbenzene) and δ 3.7–4.2 ppm (OCH₂ and ClCH₂ protons) confirm substitution .

- ¹³C NMR: Signals near δ 70–75 ppm indicate ether linkage carbons (C-O).

- FTIR: Absorbances at 1250–1180 cm⁻¹ (C-O-C stretching) and 750–700 cm⁻¹ (C-Cl) validate functional groups .

- HPLC-MS: Quantifies purity (>95%) and detects trace impurities (e.g., unreacted starting materials) .

Advanced: How can researchers resolve spectral data contradictions when characterizing structurally similar byproducts?

Methodological Answer:

Contradictions often arise from overlapping signals or regioisomers. Strategies include:

- 2D NMR (COSY, HSQC): Differentiates between methylene (OCH₂CH₂Cl) and methoxy (OCH₃) protons .

- Isotopic Labeling: Use deuterated solvents (CDCl₃) to clarify splitting patterns in crowded spectral regions.

- Computational Modeling: Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values to assign ambiguous peaks .

Advanced: What methodologies are recommended for impurity profiling in this compound?

Methodological Answer:

Impurities often stem from incomplete alkylation or hydrolysis. A tiered approach is effective:

- HPLC-DAD/ELSD: Detects hydrolyzed products (e.g., 3-methylphenol) and residual solvents .

- LC-HRMS: Identifies trace halogenated byproducts (e.g., dichloropropane derivatives) via exact mass matching .

- Stability-Indicating Methods: Stress testing (heat, humidity) followed by forced degradation studies reveals degradation pathways .

Basic: How does this compound function as a pharmaceutical intermediate?

Methodological Answer:

The compound’s chloroethoxy chain enables further functionalization. For example:

- Cisapride Synthesis: The 3-chloropropoxy group undergoes nucleophilic displacement with piperidine derivatives to form gastroprokinetic agents .

- Iloperidone Intermediates: Reactivity with carbonyl groups facilitates coupling to benzisoxazole moieties in antipsychotic drug synthesis .

Advanced: How can computational chemistry aid in predicting reactivity or stability of this compound derivatives?

Methodological Answer:

- DFT Calculations: Predict thermodynamic stability of intermediates (e.g., transition states during ether cleavage).

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF) .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with reaction rates .

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

Methodological Answer:

Yield optimization requires addressing:

- Side Reactions: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent Selection: Switch from acetonitrile to DMF for higher boiling points and improved solubility of K₂CO₃.

- Workup Procedures: Liquid-liquid extraction (dichloromethane/water) removes unreacted phenol derivatives before chromatography .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Temperature: Store at 2–8°C in amber vials to avoid photodegradation.

- Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of the chloroethoxy group.

- Stability Monitoring: Regular HPLC analysis (every 6 months) checks for degradation peaks .

Advanced: How can researchers validate the reproducibility of synthetic protocols across labs?

Methodological Answer:

- Interlab Studies: Share standardized reagents (e.g., 1-bromo-3-chloropropane from the same supplier) to minimize variability .

- DoE (Design of Experiments): Use factorial designs to test critical parameters (temperature, stoichiometry) and identify robust conditions .

- Analytical Cross-Validation: Compare NMR and LC-MS data across labs using shared reference standards .

Advanced: What role does isotopic labeling play in mechanistic studies of ether cleavage reactions?

Methodological Answer:

- ¹⁸O Labeling: Tracks oxygen migration during acid-catalyzed hydrolysis of the propoxy group.

- ²H Isotopes: Monitor deuterium incorporation in elimination products (e.g., allyl chloride formation) via GC-MS .

- Kinetic Isotope Effects (KIE): Differentiate between SN1 and SN2 pathways by comparing reaction rates with labeled vs. unlabeled substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.